DNA2 inhibitor C5
Description
4-Hydroxy-8-nitroquinoline-3-carboxylic acid (CAS: 35973-25-2), referred to as C5 in research studies, is a small-molecule inhibitor of DNA2 nuclease and helicase activities. Its molecular formula is C₁₀H₆N₂O₅, with a molecular weight of 234.17 g/mol . Structurally, it features a nitro group at position 8, a hydroxyl group at position 4, and a carboxylic acid moiety at position 3 on the quinoline backbone (SMILES: c2cc(c1c(c(c(C(O)=O)cn1)O)c2)[N+](=O)[O-]) .
Properties
IUPAC Name |
8-nitro-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O5/c13-9-5-2-1-3-7(12(16)17)8(5)11-4-6(9)10(14)15/h1-4H,(H,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIZBCVEHSUUNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189521 | |
| Record name | 4-Hydroxy-8-(hydroxy(oxido)amino)-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35973-25-2 | |
| Record name | 4-Hydroxy-8-(hydroxy(oxido)amino)-3-quinolinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035973252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002638447 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15765 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-8-(hydroxy(oxido)amino)-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of DNA2 inhibitor C5 involves several steps, starting with the preparation of 4-hydroxy-8-nitroquinoline-3-carboxylic acid. This compound is then subjected to various reaction conditions to achieve the desired inhibitor.
Chemical Reactions Analysis
DNA2 inhibitor C5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can modify the nitro group present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 4-hydroxy-8-nitroquinoline-3-carboxylic acid exhibits notable antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, showcasing potential as an antibacterial agent. Studies have demonstrated its efficacy in inhibiting the growth of pathogens, which could lead to its application in treating infections caused by resistant bacteria .
Anticancer Properties
The compound has also shown promise in anticancer research. It has been tested for antiproliferative activity against different cancer cell lines, including those overexpressing epidermal growth factor receptors. Some derivatives of this compound have exhibited anticancer activity comparable to established chemotherapeutics, suggesting its potential role in cancer treatment protocols .
Photochemical Applications
Photolabile Caging Groups
4-Hydroxy-8-nitroquinoline-3-carboxylic acid derivatives are utilized as photolabile caging groups for carboxylic acids. These compounds can be activated by light to release the active species, making them useful in controlled drug delivery systems and biochemical studies where precise timing of release is critical .
Material Science
UV Stabilizers
This compound has been identified as a potential stabilizer for organic materials against degradation from UV light exposure. Its ability to absorb UV radiation effectively makes it suitable for applications in coatings and plastics, enhancing the durability of materials used in various industries .
Research Methodologies
Synthesis and Characterization
The synthesis of 4-hydroxy-8-nitroquinoline-3-carboxylic acid involves various chemical pathways that can be optimized for yield and purity. Methods include nucleophilic substitution reactions and cyclization processes under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
Mechanism of Action
DNA2 inhibitor C5 exerts its effects by binding to a DNA-binding motif shared by the nuclease and helicase activities of DNA2. This binding inhibits the resection of stalled replication forks and reduces recombination. The compound is particularly effective in cells defective in replication fork protection, such as those with BRCA2 and BOD1L deficiencies. This compound also sensitizes cells to camptothecin and synergizes with poly-ADP ribose polymerase inhibitors .
Comparison with Similar Compounds
Key Research Findings:
- Mechanism of Action: C5 selectively inhibits DNA2 by binding to a DNA-binding motif critical for both nuclease and helicase functions .
- Therapeutic Relevance : C5 enhances the sensitivity of cancer cells to chemotherapeutic agents (e.g., camptothecin) and ionizing radiation by disrupting DNA replication and repair pathways .
- Cytotoxicity : It exhibits high cytotoxicity in human cancer cells, with a Glide XP Docking Score of −8.3 kcal/mol, indicating strong binding affinity .
Comparison with Structurally Similar Compounds
Structural Analogs and Substituted Derivatives
The following table compares C5 with quinoline-3-carboxylic acid derivatives differing in substituents and biological activity:
Functional and Pharmacological Differences
Substituent Impact on Specificity: The nitro group at position 8 in C5 is critical for its selective binding to DNA2, as evidenced by mutagenesis studies . Analogs with methyl or chloro groups at this position (e.g., 35957-14-3, 927800-99-5) show reduced or unconfirmed activity . Hydroxyl group at position 4 enhances solubility and interaction with DNA2’s catalytic pocket, whereas ester derivatives (e.g., ethyl 4-chloro-8-nitroquinoline-3-carboxylate) lack this polar group, diminishing activity .
Biological Activity: C5 vs. 8-Chloro-4-hydroxyquinoline-3-carboxylic acid: The chloro derivative’s lack of a nitro group reduces its ability to inhibit DNA2, as nitro-electrophilic interactions are essential for binding . C5 vs. 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: The oxo group at position 4 shifts the compound’s activity toward antibacterial targets (e.g., DNA gyrase) rather than DNA2 .
Biological Activity
4-Hydroxy-8-nitroquinoline-3-carboxylic acid (4-HNQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
4-HNQCA has the molecular formula C₁₀H₆N₂O₅ and features a quinoline structure characterized by a bicyclic aromatic system with a hydroxyl and nitro group at specific positions. This unique arrangement contributes to its reactivity and biological activities, particularly in drug development for antimicrobial and anticancer applications .
The antimicrobial activity of 4-HNQCA is primarily attributed to its ability to chelate metal ions, which is crucial for bacterial growth. The compound demonstrates effective inhibition against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves the chelation of divalent cations such as Mg²⁺ and Mn²⁺, which are essential for various bacterial enzymatic processes .
Case Studies
- Antibacterial Efficacy : In a study evaluating various derivatives of 8-hydroxyquinoline, 4-HNQCA exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values ranging from to mg/mL against strains like Staphylococcus aureus and Klebsiella pneumoniae. These values were comparable or superior to standard antibiotics .
- Biofilm Formation Inhibition : Research indicated that 4-HNQCA could disrupt biofilm formation in Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent against biofilm-associated infections .
4-HNQCA has shown promise as an anticancer agent through mechanisms involving the induction of reactive oxygen species (ROS) generation and interference with tubulin polymerization. These actions lead to apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7 and KB-V1 .
Case Studies
- Cytotoxicity Studies : In vitro studies demonstrated that 4-HNQCA has IC₅₀ values of approximately 20 nM against MCF-7 cells, indicating potent cytotoxic effects. The compound's ability to induce ROS formation was linked to endoplasmic reticulum stress, contributing to its anticancer efficacy .
- Comparative Analysis : A comparative study highlighted that derivatives of 4-HNQCA exhibited better cytotoxicity profiles than traditional chemotherapeutics, suggesting its potential as a lead compound for further development in cancer therapy .
Summary of Biological Activities
The following table summarizes the biological activities and their respective findings related to 4-Hydroxy-8-nitroquinoline-3-carboxylic acid:
| Activity | Target Organism/Cell Line | MIC/IC₅₀ Values | Mechanism |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | mg/mL | Chelation of metal ions |
| Antibacterial | Klebsiella pneumoniae | mg/mL | Disruption of enzymatic processes |
| Cytotoxicity | MCF-7 Cancer Cells | 20 nM | Induction of ROS; tubulin interference |
| Cytotoxicity | KB-V1 Cancer Cells | 20 nM | Apoptosis induction |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are essential for characterizing 4-Hydroxy-8-nitroquinoline-3-carboxylic acid?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to identify aromatic protons (δ 7.5–9.0 ppm) and confirm the carboxylic acid (-COOH) group (δ ~170 ppm for ).
- IR Spectroscopy : Detect the nitro (-NO) group via asymmetric/symmetric stretching vibrations (~1520 cm and ~1350 cm) and the hydroxyl (-OH) group (~3200–3500 cm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H] at m/z 235 for CHNO) and fragmentation patterns to verify the nitroquinoline backbone .
Q. How is 4-Hydroxy-8-nitroquinoline-3-carboxylic acid synthesized from nitro precursors?
- Methodological Answer :
- Step 1 : Start with 8-nitro-1,4-dihydroquinoline-3-carboxylic acid derivatives. Reduce the nitro group using catalytic hydrogenation (H, Pd/C) or Fe/HCl to form the 8-amino intermediate .
- Step 2 : Perform thermal lactamization using polyphosphoric acid (PPA) at 120–150°C to cyclize the amino group and form the quinoline core .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize in ethanol to achieve >95% purity .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported reactivity of the nitro group in this compound?
- Methodological Answer :
- Controlled Reactivity Studies : Compare nitro group reduction under varying conditions (e.g., H pressure, solvent polarity, or alternative reductants like SnCl/HCl). Monitor intermediates via HPLC to identify side reactions .
- Computational Modeling : Use DFT calculations to assess the nitro group’s electron-withdrawing effects on the quinoline ring’s electrophilicity, which may explain divergent reactivity in nucleophilic substitution reactions .
Q. How does the nitro substituent influence the compound’s stability under acidic/basic conditions?
- Methodological Answer :
- pH Stability Assays :
- Acidic Conditions (pH 1–3) : Monitor degradation via UV-Vis spectroscopy (λ ~350 nm for nitroquinoline). Nitro groups stabilize the ring but may undergo partial reduction in strong acids .
- Basic Conditions (pH 10–12) : Carboxylic acid deprotonation increases solubility, but the nitro group may hydrolyze to a hydroxylamine derivative. Track changes using LC-MS .
Q. What are optimal conditions for functionalizing the 4-hydroxy group without disrupting the nitro substituent?
- Methodological Answer :
- Protection/Deprotection : Protect the -OH group with acetyl (AcO/pyridine) or TMSCl before alkylation/acylation. Verify protection efficiency via -NMR (disappearance of -OH proton) .
- Selective Derivatization : Use mild nucleophiles (e.g., alkyl bromides in DMF with KCO) to avoid nitro group side reactions. Monitor by TLC and isolate products via flash chromatography .
Safety and Handling
Q. What precautions are critical when handling 4-Hydroxy-8-nitroquinoline-3-carboxylic acid in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .
- Storage : Keep in a tightly sealed container under dry, inert conditions (argon/vacuum) to prevent hydrolysis or nitro group degradation .
- Spill Management : Neutralize spills with dry sand; avoid water to prevent contamination .
Data Interpretation and Optimization
Q. How can researchers optimize HPLC methods for quantifying trace impurities in this compound?
- Methodological Answer :
- Column Selection : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a mobile phase of 0.1% formic acid in acetonitrile/water (30:70 v/v).
- Detection : Set UV detector to 254 nm (quinoline absorption band). Calibrate with spiked impurity standards (e.g., nitro-reduced byproducts) .
- Validation : Assess linearity (R > 0.995), LOD (0.1 µg/mL), and recovery (>95%) per ICH guidelines .
Biological Research Applications
Q. What in vitro assays are suitable for studying this compound’s antimicrobial activity?
- Methodological Answer :
- MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains. Nitroquinolines often disrupt DNA gyrase .
- Cytotoxicity Screening : Test on mammalian cell lines (e.g., HEK293) via MTT assay to ensure selectivity (IC > 100 µG/mL for safe antimicrobial use) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
